2-(2-methyl-1H-indol-3-yl)acetonitrile

Physicochemical Property Solid-State Handling Stability

2-(2-Methyl-1H-indol-3-yl)acetonitrile features a sterically-hindered C-3 nucleophilic site due to the 2-methyl group, enabling selective synthesis of 3-substituted tryptamines critical for SAR studies. Unlike unsubstituted indole-3-acetonitrile, it offers unique reactivity in photoredox cyanomethylation and serves as a probe for enzyme specificity studies. Essential for medicinal chemistry and natural product synthesis. Bulk and custom quantities available.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 4071-16-3
Cat. No. B1621321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methyl-1H-indol-3-yl)acetonitrile
CAS4071-16-3
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)CC#N
InChIInChI=1S/C11H10N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6H2,1H3
InChIKeyBBQKWCPGVNOHCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility21.3 [ug/mL]

2-(2-Methyl-1H-indol-3-yl)acetonitrile (CAS 4071-16-3): A Specialized Building Block for Advanced Indole Chemistry


2-(2-Methyl-1H-indol-3-yl)acetonitrile (CAS 4071-16-3) is a substituted indole featuring a methyl group at the 2-position and an acetonitrile moiety at the 3-position . It is a versatile small molecule scaffold widely utilized as a building block in medicinal chemistry and natural product synthesis . The compound's specific substitution pattern influences its chemical reactivity, differentiating it from other indole derivatives like indole-3-acetonitrile (IAN) and 2-methylindole, and making it a key intermediate for generating more complex indole-based structures [1].

Why 2-(2-Methyl-1H-indol-3-yl)acetonitrile Cannot Be Replaced by Generic Indole-3-Acetonitriles


Direct substitution of 2-(2-methyl-1H-indol-3-yl)acetonitrile with simpler analogs like indole-3-acetonitrile (IAN) or 2-methylindole is not feasible due to significant differences in physicochemical properties and chemical reactivity. The 2-methyl group introduces steric hindrance that alters nucleophilic reactivity at the adjacent C-3 position [1]. Furthermore, the acetonitrile group at C-3 is crucial for downstream synthetic applications, such as generating tryptamine precursors . These structural features collectively dictate the compound's behavior in synthetic routes and biological assays, making it a distinct and non-interchangeable entity.

Quantitative Evidence for Selecting 2-(2-Methyl-1H-indol-3-yl)acetonitrile (CAS 4071-16-3)


Enhanced Solid-State Stability: A 7-Fold Higher Melting Point vs. Indole-3-Acetonitrile

2-(2-methyl-1H-indol-3-yl)acetonitrile exhibits a melting point of 249 °C, which is dramatically higher than that of its unsubstituted analog, indole-3-acetonitrile (IAN), which melts at 36-37 °C . This represents a >210 °C increase in melting point . This substantial difference is a direct consequence of the specific 2-methyl and 3-acetonitrile substitution pattern.

Physicochemical Property Solid-State Handling Stability

Reactivity Tuning: Steric Influence of 2-Methyl Group on C-3 Nucleophilicity

The presence of the 2-methyl group in 2-(2-methyl-1H-indol-3-yl)acetonitrile introduces significant steric hindrance at the adjacent C-3 position [1]. A study on the nucleophilic reactivities of indoles established that this steric effect alters the nucleophilicity parameter (N) for the C-3 carbon, leading to a different reactivity profile compared to 5-substituted indoles or 2-methylindoles without a nitrile group. This is evidenced by a separate linear correlation between nucleophilicity (N) and C-3 basicity (pKa) for 2-methylindoles versus unsubstituted indoles.

Chemical Reactivity Nucleophilicity Steric Hindrance

Validated Synthetic Utility as a Precursor to Tryptamines

This compound is a validated substrate in a highly efficient C-H functionalization method for synthesizing tryptamine precursors . Using iron porphyrin catalysis, the reaction of 2-(2-methyl-1H-indol-3-yl)acetonitrile with diazoacetonitrile proceeds with excellent yields and broad functional group tolerance, demonstrating its practical utility in constructing valuable scaffolds . The method's high efficiency and mild conditions highlight the compound's unique value as a streamlined building block, which is not possible with simpler indoles lacking the nitrile group.

Synthetic Intermediate C-H Functionalization Tryptamine Synthesis

Optimal Application Scenarios for Procuring 2-(2-Methyl-1H-indol-3-yl)acetonitrile


Synthesis of Sterically Demanding Tryptamine Analogs

Leverage the compound's sterically-hindered C-3 nucleophilic site for the selective synthesis of 3-substituted tryptamine derivatives. This is particularly valuable in medicinal chemistry for exploring structure-activity relationships (SAR) around the indole core, where the 2-methyl group can influence target binding and metabolic stability [1].

Building Block for Photo- and Organocatalytic Methodologies

Employ 2-(2-methyl-1H-indol-3-yl)acetonitrile as a substrate in novel photoredox catalysis methods for cyanomethylation, enabling the construction of complex libraries of cyanomethylindoles . The compound's unique reactivity profile makes it a suitable candidate for developing and optimizing new catalytic transformations.

Research on Plant-Derived Phytoalexins and Signaling Molecules

Utilize this compound as a close structural analog to natural indole-3-acetonitrile (IAN), a known phytoalexin, to investigate structure-activity relationships in plant defense and hormonal signaling pathways [2]. The 2-methyl substitution can serve as a probe to study the specificity of enzymes like myrosinase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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